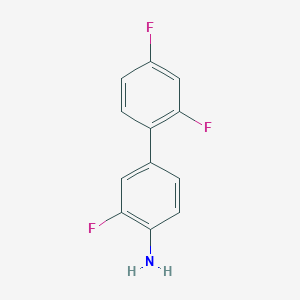

3,2',4'-Trifluoro-biphenyl-4-ylamine

Description

3,2',4'-Trifluoro-biphenyl-4-ylamine is a biphenyl derivative featuring a primary amine group (-NH2) at position 4 on the first benzene ring and fluorine substituents at positions 3 (first ring), 2', and 4' (second ring).

Properties

Molecular Formula |

C12H8F3N |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

4-(2,4-difluorophenyl)-2-fluoroaniline |

InChI |

InChI=1S/C12H8F3N/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6H,16H2 |

InChI Key |

USHJTMWFEYRLDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,2',4'-Trifluoro-biphenyl-4-ylamine with structurally related fluorinated biphenylamines, focusing on substituent patterns, molecular properties, and applications inferred from the evidence.

3',4'-Difluorobiphenyl-2-ylamine (CAS 873056-62-3)

- Structure : Amine at position 2 (first ring); fluorines at 3' and 4' (second ring) .

- Molecular Formula : C12H9F2N.

- Key Differences : The amine group is positioned ortho to the biphenyl linkage (position 2 vs. 4 in the target compound), which may alter electronic effects and steric interactions.

- Applications : Used in analytical method validation (AMV) and quality control (QC) for drug applications .

3'-Fluoro-[1,1'-biphenyl]-4-amine Hydrochloride

- Structure : Amine at position 4 (first ring); single fluorine at 3' (second ring) .

- Molecular Formula : C12H10FN·HCl.

- Key Differences: Only one fluorine substituent on the second ring (vs.

- Applications : Hydrochloride salt form suggests pharmaceutical relevance, likely as an intermediate in drug synthesis .

3',4',5'-Trifluorobiphenyl-2-amine

- Structure : Amine at position 2 (first ring); fluorines at 3', 4', and 5' (second ring) .

- Molecular Formula : C12H9F3N.

- Key Differences : Three fluorines on the second ring create a more electron-deficient aromatic system compared to the target compound. The amine position (2 vs. 4) may influence binding in biological targets .

4'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine

- Structure : Amine at position 2 (first ring); trifluoromethyl (-CF3) at 4' (second ring) .

- Molecular Formula : C13H10F3N.

Comparative Data Table

Key Observations

Substituent Effects :

- Fluorine atoms increase electronegativity and polarity, enhancing solubility in polar solvents.

- Trifluoromethyl groups (-CF3) offer greater steric bulk and lipophilicity compared to fluorine .

Amine Position :

- Amine groups at position 4 (para to the biphenyl linkage) may improve conjugation in electronic materials, while position 2 (ortho) could favor steric interactions in biological targets .

Applications :

- Fluorinated biphenylamines are versatile in drug development (e.g., as kinase inhibitors or intermediates) and materials science (e.g., polyimides) .

Q & A

Q. What are the standard synthetic routes for preparing 3,2',4'-Trifluoro-biphenyl-4-ylamine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to assemble the biphenyl core. Key steps include:

- Fluorination control : Selective introduction of fluorine groups requires catalysts like Pd/Cu systems or photoredox conditions to minimize dehalogenation by-products .

- Amine protection : Use of Boc or Fmoc groups prevents unwanted side reactions during coupling steps. Deprotection with TFA or H2/Pd-C yields the free amine .

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction efficiency, while elevated temperatures (80–120°C) improve coupling kinetics .

Q. Critical Conditions Table :

| Step | Reagents/Conditions | Yield Influence Factors |

|---|---|---|

| Fluorination | Pd(OAc)2, Xantphos, Cs2CO3, DMF, 100°C | Catalyst loading, solvent purity |

| Amine Deprotection | TFA (20% in DCM) or H2/Pd-C | Reaction time, acid concentration |

| Purification | Column chromatography (SiO2, hexane/EtOAc) | Solvent polarity, column packing |

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR : Fluorine substituents produce distinct splitting patterns (e.g., <sup>3</sup>JH-F coupling in aromatic regions). Amine protons appear as broad singlets (~δ 5.0–6.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 235.0742 for C12H9F3N) .

- HPLC-PDA : Purity assessment (>95%) via reverse-phase C18 columns (MeCN/H2O gradient) .

Advanced Research Questions

Q. How can researchers optimize the selectivity of fluorination in the synthesis of this compound to minimize by-products?

Methodological Answer: Fluorination selectivity challenges arise from competing C-F bond formation pathways. Strategies include:

- Directed ortho-metalation : Use of directing groups (e.g., -Bpin) to guide fluorination to specific positions .

- Lewis acid additives : BF3·Et2O enhances electrophilic fluorination efficiency, reducing diaryl ether by-products .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (meta-fluorination), while higher temperatures (80°C) favor thermodynamic (para-fluorination) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in the reactivity of this compound derivatives?

Methodological Answer: Discrepancies often stem from solvent effects or transition-state stabilization not modeled in silico. Approaches include:

- Solvent-correction DFT : Incorporate PCM (Polarizable Continuum Model) to account for solvation effects on reaction barriers .

- In situ monitoring : Use ReactIR or <sup>19</sup>F NMR to track intermediate formation, validating computational pathways .

- Multivariate analysis : Design of Experiments (DoE) identifies interactive factors (e.g., temperature, catalyst ratio) that deviate from theoretical models .

Case Study :

A 2024 study resolved a 15% yield discrepancy in Suzuki coupling by optimizing Pd nanoparticle size (2–3 nm) via TEM-guided catalyst design, aligning experimental yields (78%) with DFT predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under oxidative conditions?

Methodological Answer: Divergent stability claims (e.g., quinone formation vs. degradation) often arise from solvent or oxygen exposure differences. Mitigation strategies:

- Controlled atmosphere : Use Schlenk lines for oxygen-free reactions; compare stability in DMF (prone to oxidation) vs. THF (inert) .

- Radical scavengers : Add BHT (butylated hydroxytoluene) to suppress autoxidation pathways .

- Accelerated stability testing : HPLC-MS monitors degradation products under forced conditions (40°C, 75% RH) to identify critical instability triggers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.